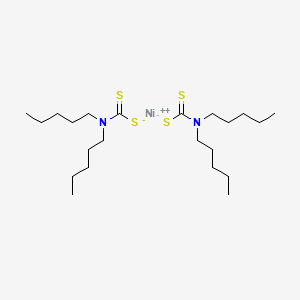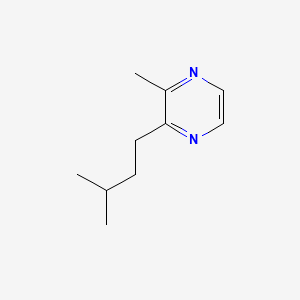
Pyrazine, 2-methyl-3-(3-methylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazine, 2-methyl-3-(3-methylbutyl)- is a heterocyclic aromatic organic compound. It belongs to the class of alkylpyrazines, which are known for their diverse biological activities and applications in various fields. This compound is characterized by a six-membered ring containing two nitrogen atoms at the 1 and 4 positions, with methyl and 3-methylbutyl substituents at the 2 and 3 positions, respectively.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrazine, 2-methyl-3-(3-methylbutyl)- can be achieved through several methods. One common approach involves the alkylation of pyrazine derivatives. For instance, the compound can be synthesized by an alkyl-zinc cross-coupling reaction, which involves the reaction of an alkyl-zinc reagent with a pyrazine derivative . This method is often preferred due to its efficiency and high yield.
Industrial Production Methods: In industrial settings, the production of pyrazine, 2-methyl-3-(3-methylbutyl)- typically involves large-scale chemical synthesis using similar alkylation techniques. The process may include the use of Grignard reagents followed by the addition of zinc bromide to form the desired product .
化学反応の分析
Types of Reactions: Pyrazine, 2-methyl-3-(3-methylbutyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired substitution pattern.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced pyrazine compounds.
科学的研究の応用
Pyrazine, 2-methyl-3-(3-methylbutyl)- has a wide range of scientific research applications across various fields:
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: In biological research, pyrazine derivatives are often studied for their potential as bioactive compounds.
Medicine: Pyrazine, 2-methyl-3-(3-methylbutyl)- and its derivatives have shown promise in medicinal chemistry.
Industry: In the industrial sector, this compound is used as a flavoring agent due to its distinct aroma.
作用機序
The mechanism of action of pyrazine, 2-methyl-3-(3-methylbutyl)- involves its interaction with specific molecular targets and pathways. The compound’s biological activity is primarily attributed to its ability to interfere with cellular processes. For instance, it may inhibit enzyme activity, disrupt cell membrane integrity, or interfere with DNA replication and transcription . These interactions result in the compound’s antimicrobial, antifungal, and anticancer effects.
類似化合物との比較
2,5-Dimethyl-3-(3-methylbutyl)pyrazine: This compound is structurally similar but has an additional methyl group at the 5-position.
3-Methyl-2-(2-methylbutyl)pyrazine: Another regioisomer with a different substitution pattern.
Uniqueness: Pyrazine, 2-methyl-3-(3-methylbutyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with biological targets, making it valuable for various applications in research and industry.
特性
CAS番号 |
32737-06-7 |
|---|---|
分子式 |
C10H16N2 |
分子量 |
164.25 g/mol |
IUPAC名 |
2-methyl-3-(3-methylbutyl)pyrazine |
InChI |
InChI=1S/C10H16N2/c1-8(2)4-5-10-9(3)11-6-7-12-10/h6-8H,4-5H2,1-3H3 |
InChIキー |
DFLVTNJDHBTOSQ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CN=C1CCC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Pyridineethanamine, N-(phenylmethyl)-N-[2-(2-pyridinyl)ethyl]-](/img/structure/B14682346.png)
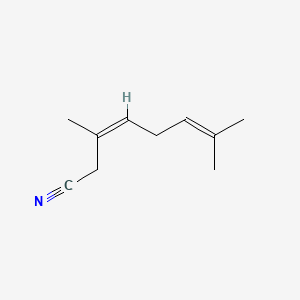

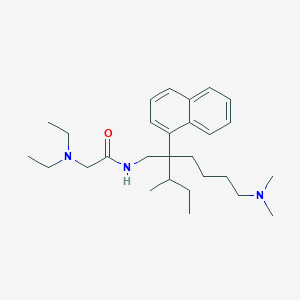
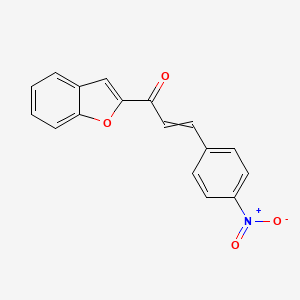
![N~2~-[Bis(4-methoxyphenyl)methyl]-L-asparagine](/img/structure/B14682375.png)
![1-Propyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14682384.png)
![1-(2,4-Dinitrophenyl)-2-(1,2,3,4,4a,11b-hexahydrodibenzo[b,d]thiepin-7(6h)-ylidene)hydrazine](/img/structure/B14682386.png)
![N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-tryptophan](/img/structure/B14682394.png)
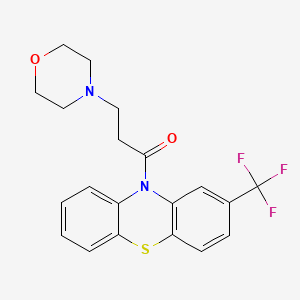

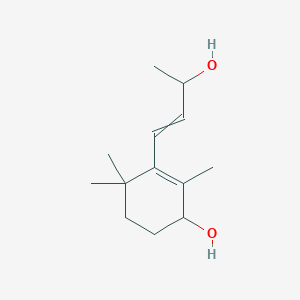
![Diethyl 6-methyl-4-oxo-7,8,9,9a-tetrahydro-4h-pyrido[1,2-a]pyrimidine-1,3(6h)-dicarboxylate](/img/structure/B14682422.png)
